Product packaging for 1-o-Tetradecyl-sn-glycerol(Cat. No.:CAS No. 82873-41-4)

1-o-Tetradecyl-sn-glycerol

Cat. No.: B8618961
CAS No.: 82873-41-4
M. Wt: 288.5 g/mol
InChI Key: JSSKAZULTFHXBH-KRWDZBQOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Classification within Monoalkylglycerols and Ether Lipids

1-o-Tetradecyl-sn-glycerol is classified as a monoalkylglycerol, which is a subclass of monoradylglycerols. nih.gov These are glycerolipids consisting of a glycerol (B35011) molecule linked to a single alkyl chain via an ether linkage at the sn-1 position. xn--d1ahakv.xn--p1ai This places it within the larger category of ether lipids, a diverse group of lipids defined by the presence of at least one ether bond between the glycerol backbone and a hydrocarbon chain. wikipedia.orgbeilstein-journals.org

Ether lipids are broadly categorized into two main types: alkyl ether lipids and alkenyl ether lipids (also known as plasmalogens). beilstein-journals.org this compound falls under the alkyl ether lipid category due to its saturated tetradecyl (14-carbon) chain. These compounds are found naturally in various organisms, including marine animals and mammals, where they exist as precursors to more complex ether phospholipids (B1166683) or as neutral lipids called diacyl glyceryl ethers (DAGE). xn--d1ahakv.xn--p1aigerli.commdpi.com

Table 1: Hierarchical Classification of this compound
Broad ClassSub-ClassSpecific GroupExample Compound
LipidsGlycerolipidsMonoradylglycerolsThis compound
Ether LipidsAlkylglycerolsMonoalkylglycerols

Stereochemical Configuration and Biological Significance of the sn-Glycerol Backbone

The designation "sn" in this compound refers to the stereospecific numbering of the glycerol backbone. ontosight.aiontosight.ai This nomenclature is crucial as it defines the specific three-dimensional arrangement of the substituents on the glycerol molecule. nih.gov In naturally occurring glycerolipids derived from the biosynthetic precursor sn-glycerol-3-phosphate, the configuration at the C-2 carbon is defined. nih.govnih.gov This stereochemistry is fundamental to its biological activity because enzymes involved in lipid metabolism, such as kinases and acyltransferases, are highly stereospecific. nih.govrsc.org

The defined stereochemistry of the sn-glycerol backbone ensures that molecules like this compound are correctly recognized and processed within metabolic pathways. ontosight.aiontosight.ai Research has shown that the stereochemistry of the glycerol phosphate (B84403) backbone is a critical determinant for interactions with enzymes and antibodies. rsc.org For instance, enzymes can distinguish between different stereo/regioisoforms of diacylglycerol, with only specific isomers possessing signaling properties. nih.gov This highlights the importance of the precise sn configuration for the molecule's function as a building block for complex ether phospholipids and its participation in cellular signaling. cymitquimica.com

Overview of Established Biological Relevance as a Precursor

1-o-Alkyl-sn-glycerols, including the tetradecyl variant, are recognized as important biological precursors. nih.gov They serve as the foundational backbone for the synthesis of more complex and functionally diverse ether lipids, particularly ether phospholipids. mdpi.comnih.gov In cellular metabolism, this compound can enter the ether lipid biosynthetic pathway, where it can be acylated at the sn-2 and/or phosphorylated at the sn-3 position to form various downstream products. mdpi.comlibretexts.org

Research has demonstrated that exogenous administration of alkylglycerols, such as 1-O-hexadecylglycerol (a close analogue), leads to their incorporation into the cellular lipidome, significantly increasing the levels of ether-linked glycerophospholipids. plos.org These resulting ether phospholipids are not merely structural components of cell membranes; they are also precursors for potent signaling molecules. nih.gov For example, the synthesis of Platelet-Activating Factor (PAF), a powerful lipid mediator, originates from an ether lipid precursor. mdpi.com Furthermore, the 1-O-alkyl-2-acylglycerol derived from alkylglycerols can act as an analog of diacylglycerol (DAG), a key second messenger, potentially modulating signaling pathways that involve enzymes like protein kinase C. nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H36O3 B8618961 1-o-Tetradecyl-sn-glycerol CAS No. 82873-41-4

Properties

CAS No.

82873-41-4

Molecular Formula

C17H36O3

Molecular Weight

288.5 g/mol

IUPAC Name

(2S)-3-tetradecoxypropane-1,2-diol

InChI

InChI=1S/C17H36O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-20-16-17(19)15-18/h17-19H,2-16H2,1H3/t17-/m0/s1

InChI Key

JSSKAZULTFHXBH-KRWDZBQOSA-N

Isomeric SMILES

CCCCCCCCCCCCCCOC[C@H](CO)O

Canonical SMILES

CCCCCCCCCCCCCCOCC(CO)O

Origin of Product

United States

Synthetic Methodologies and Chemoenzymatic Approaches for 1 O Tetradecyl Sn Glycerol and Its Analogs

Established Chemical Synthesis Protocols

The chemical synthesis of 1-o-Tetradecyl-sn-glycerol relies on robust and well-documented reactions that allow for the specific placement of the tetradecyl group at the sn-1 position of the glycerol (B35011) backbone. These methods often employ protective group strategies to ensure regioselectivity and stereochemical integrity.

Alkylation of Protected Glycerol Derivatives

A common and effective method for the synthesis of 1-o-alkyl-sn-glycerols is the alkylation of a protected glycerol precursor. A widely used starting material is (±)-2,2-dimethyl-1,3-dioxolane-4-methanol, also known as solketal (B138546). This compound has a free primary hydroxyl group that can be deprotonated and subsequently alkylated.

The synthesis of the racemic version, 3-(n-Tetradecyloxy)propane-1,2-diol, serves as a fundamental example of this approach. The reaction involves the deprotonation of solketal followed by a Williamson ether synthesis with an activated tetradecyl derivative, typically 1-bromotetradecane (B124005) or tetradecyl methanesulfonate. After the ether linkage is formed, the isopropylidene protecting group is removed by acid-catalyzed hydrolysis to yield the final product.

A representative two-step synthesis is outlined below:

Alkylation: Solketal is reacted with 1-tetradecanol (B3432657) (after conversion to its mesylate) in the presence of a base like potassium hydroxide (B78521) (KOH).

Deprotection: The resulting 4-(n-Tetradecyloxymethyl)-2,2-dimethyl-1,3-dioxolane is treated with an acid, such as hydrochloric acid (HCl), in methanol (B129727) to remove the acetal (B89532) protecting group. rsc.org

StepReactantsReagentsProductYield
1(±)-2,2-dimethyl-1,3-dioxolane-4-methanol, 1-Tetradecanol1. Mesyl chloride, Et3N; 2. KOH4-(n-Tetradecyloxymethyl)-2,2-dimethyl-1,3-dioxolane68%
24-(n-Tetradecyloxymethyl)-2,2-dimethyl-1,3-dioxolaneHCl, Methanol3-(n-Tetradecyloxy)propane-1,2-diolNot specified

Stereoselective Synthesis for Enantiomeric Purity

To obtain the enantiomerically pure this compound, a stereoselective synthetic route is necessary. This is typically achieved by starting with a chiral precursor. The naturally occurring S-configuration of 1-o-alkylglycerols necessitates the use of a starting material with the corresponding stereochemistry. rsc.org (R)-(-)-2,2-dimethyl-1,3-dioxolane-4-methanol is the key chiral building block for this purpose. rsc.org

The synthetic pathway mirrors the one described for the racemic mixture, but the defined stereochemistry of the starting solketal ensures the production of the desired enantiomer. The alkylation of (R)-solketal with a tetradecyl halide or sulfonate, followed by acidic deprotection, yields this compound with the (S) configuration. This method is crucial for producing compounds for biological studies where stereochemistry is critical.

Regioselective Attachment at the sn-1 Position via Lewis Acid Catalysis

Direct etherification of glycerol offers a more atom-economical route, but controlling the regioselectivity to favor the primary hydroxyl group at the sn-1 position over the secondary hydroxyl group at the sn-2 position is a significant challenge. Lewis acid catalysis has emerged as a promising strategy to achieve this regioselectivity.

CatalystAlcoholTemperature (°C)Yield of Monoether (%)Reference
Bi(OTf)₃n-Butanol15070 researchgate.netrsc.org
Sc(OTf)₃n-Butanol15065 researchgate.netrsc.org
In(OTf)₃n-Butanol15058 researchgate.netrsc.org

This approach provides a direct route to 1-o-monoalkylglycerols, though it typically results in a racemic mixture.

Application of (R)-(−)-2,2-dimethyl-1,3-dioxolane-4-methanol in Saturated and Monounsaturated Analog Synthesis

The utility of (R)-(−)-2,2-dimethyl-1,3-dioxolane-4-methanol extends to the synthesis of a variety of saturated and monounsaturated 1-o-alkyl-sn-glycerol analogs. This chiral precursor is fundamental to accessing these compounds with high enantiomeric purity. rsc.org The general synthetic strategy remains consistent: the Williamson ether synthesis is employed to couple the desired alkyl or alkenyl chain to the solketal backbone, followed by deprotection.

For the synthesis of saturated analogs, such as 1-o-Hexadecyl-sn-glycerol (chimyl alcohol) or 1-o-Octadecyl-sn-glycerol (batyl alcohol), the corresponding saturated alkyl halides or sulfonates are used in the alkylation step. For monounsaturated analogs, such as 1-o-Octadec-9-enyl-sn-glycerol (selachyl alcohol), an alkenyl halide like oleyl bromide would be the alkylating agent. This versatility allows for the creation of a library of 1-o-alkyl-sn-glycerol derivatives for various research purposes.

Synthesis of Glycosylated Glycerolipids

The synthesis of glycosylated derivatives of this compound involves the attachment of carbohydrate moieties to the glycerol backbone. These complex molecules are of significant biological interest.

Mannooligosylglycerolipid Derivatization

Synthetic routes to mannooligosylglycerolipids often utilize a di-alkylated glycerol backbone. For instance, the synthesis of 3-O-(2-O-α-D-mannopyranosyl-α-D-mannopyranosyl)-1,2-di-O-tetradecyl-sn-glycerol has been developed. researchgate.netrsc.org This process involves the coupling of a regioselectively protected mannose donor with 1,2-di-O-tetradecyl-sn-glycerol as the acceptor.

While this example uses a 1,2-di-O-tetradecyl-sn-glycerol, the methodology can be adapted for the glycosylation of this compound. This would typically involve:

Protection of the sn-2 hydroxyl group of this compound.

Glycosylation at the free sn-3 hydroxyl group with a protected mannose or mannooligosaccharide donor.

Deprotection of the protecting groups on both the glycerol and carbohydrate moieties to yield the final glycosylated glycerolipid.

This chemoenzymatic approach allows for the construction of complex glycoconjugates with defined structures.

Utilizing Regioselectively Protected Monosaccharide Synthons

The enantiomerically pure synthesis of 1-O-alkyl-sn-glycerols, including this compound, can be effectively achieved using synthons derived from monosaccharides. This strategy leverages the inherent chirality of sugars to control the stereochemistry of the final glycerol derivative. A prominent starting material for this approach is D-mannitol. nih.gov

A well-established synthetic pathway begins with the conversion of D-mannitol into 1,2:5,6-diisopropylidene-D-mannitol. nih.gov This protected intermediate can then be cleaved, typically with lead tetraacetate, to yield two equivalents of 2,3-isopropylidene-sn-glyceraldehyde. This chiral aldehyde is a versatile synthon. To arrive at this compound, the aldehyde can be reduced to the corresponding alcohol, 1,2-isopropylidene-sn-glycerol (also known as (R)-solketal), followed by etherification of the primary hydroxyl group with a tetradecyl halide (e.g., tetradecyl bromide) under Williamson ether synthesis conditions. The final step involves the acidic hydrolysis of the isopropylidene protecting group to yield the target compound, this compound. nih.gov

This method provides excellent stereochemical control, ensuring the desired sn-1 configuration. The key steps are outlined in the table below.

Table 1: Synthetic Route from D-Mannitol to this compound

Step Starting Material Reagent(s) Intermediate/Product Purpose
1 D-Mannitol Acetone, ZnCl₂ 1,2:5,6-diisopropylidene-D-mannitol Protection of hydroxyl groups
2 1,2:5,6-diisopropylidene-D-mannitol Pb(OAc)₄ 2,3-isopropylidene-sn-glyceraldehyde Oxidative cleavage
3 2,3-isopropylidene-sn-glyceraldehyde NaBH₄ 1,2-isopropylidene-sn-glycerol Reduction of aldehyde
4 1,2-isopropylidene-sn-glycerol NaH, Tetradecyl bromide 1-o-Tetradecyl-2,3-isopropylidene-sn-glycerol Alkylation (Ether formation)

Synthesis of Phospholipid Esters and Other Complex Derivatives

Preparation of Ether Lipid Phosphorylated Analogs

The synthesis of phosphorylated analogs of this compound is crucial for creating ether phospholipids (B1166683) with significant biological activities. These analogs are typically prepared by introducing a phosphate (B84403) group at the sn-3 position of the glycerol backbone.

A common phosphorylation method involves reacting this compound, with its sn-2 hydroxyl group transiently protected (e.g., as a benzyl (B1604629) ether), with a phosphorylating agent. A widely used reagent is phosphorus oxychloride (POCl₃) in the presence of a tertiary amine base like pyridine. This reaction forms a phosphorodichloridate intermediate, which is subsequently hydrolyzed to yield the phosphate monoester.

Alternatively, to create more complex phosphocholine (B91661) derivatives, a two-step process is often employed. First, the protected this compound is reacted with 2-bromoethyl dichlorophosphate. nih.gov The resulting intermediate is then treated with trimethylamine (B31210) in a nucleophilic substitution reaction to displace the bromide and form the quaternary ammonium (B1175870) group of the phosphocholine head. nih.gov Final deprotection steps, such as hydrogenolysis to remove a benzyl protecting group, yield the target ether lipid phosphorylated analog.

The enzyme alkylglycerol kinase also plays a biological role in this transformation, catalyzing the phosphorylation of 1-O-alkyl-sn-glycerol using ATP to produce 1-O-alkyl-sn-glycerol 3-phosphate. wikipedia.orgnih.gov

Table 2: Key Reagents in the Phosphorylation of 1-o-Alkyl-sn-glycerols

Phosphorylating Agent Base/Catalyst Intermediate Type Final Product Class
Phosphorus oxychloride (POCl₃) Pyridine Phosphorodichloridate Alkylglycerol phosphate
2-Bromoethyl dichlorophosphate Pyridine Bromoethyl phosphate diester Alkylglycerophosphocholine (after reaction with NMe₃)

Chemoenzymatic Synthesis of Enantiopure Structured Ether Lipids

Chemoenzymatic methods offer a powerful strategy for the synthesis of enantiopure structured ether lipids by combining the high selectivity of enzymes with the versatility of chemical reactions. Lipases are particularly valuable in these approaches due to their ability to catalyze regioselective and enantioselective acylation and hydrolysis reactions under mild conditions. nih.govnih.gov

One common chemoenzymatic strategy is the kinetic resolution of a racemic mixture of 1-O-alkylglycerols. wikipedia.org In this process, a lipase (B570770) is used to selectively acylate one enantiomer, allowing for the separation of the acylated product from the unreacted enantiomer. For instance, immobilized Candida antarctica lipase B (CALB) is highly effective for the regioselective acylation of the sn-3 position of 1-O-alkyl-sn-glycerols. nih.gov By reacting racemic 1-o-Tetradecyl-glycerol with an acyl donor (like vinyl octanoate), the lipase will preferentially acylate one enantiomer, yielding an enantiomerically enriched 1-o-Tetradecyl-3-acyl-sn-glycerol and leaving behind the unreacted enantiomer in high enantiomeric excess. nih.gov

This approach allows for the preparation of both enantiomers of the ether lipid. The separated, unreacted enantiomer can be isolated, while the acylated enantiomer can be chemically hydrolyzed to yield the other pure enantiomer. These enantiopure building blocks can then be used in subsequent chemical steps to create complex structured ether lipids, such as those containing specific fatty acids at the sn-2 position. nih.gov

Table 3: Lipases and Their Applications in Ether Lipid Synthesis

Lipase Source Common Form Application Selectivity
Candida antarctica (CALB) Immobilized (e.g., Novozym 435) Regioselective acylation of primary hydroxyls High regioselectivity for sn-3 position
Pseudomonas fluorescens Immobilized or free Enantioselective acylation of racemic alcohols High enantioselectivity (E >200)

Metabolic Pathways and Biochemical Transformations of 1 O Tetradecyl Sn Glycerol

Role as a Precursor in Ether Lipid Biosynthesis

The primary metabolic role of 1-o-Tetradecyl-sn-glycerol is to serve as a precursor in the synthesis of ether-linked glycerophospholipids. Unlike the more common diacyl phospholipids (B1166683) which have ester bonds at both the sn-1 and sn-2 positions of the glycerol (B35011) backbone, ether lipids possess a characteristic ether linkage at the sn-1 position. This compound can enter the ether lipid biosynthetic pathway, bypassing the initial peroxisomal steps required for the formation of the ether bond.

The entry of this compound into the biosynthetic pathway is initiated by its phosphorylation. This reaction is catalyzed by the enzyme alkylglycerol kinase (EC 2.7.1.93), which utilizes adenosine (B11128) triphosphate (ATP) as the phosphate (B84403) donor. wikipedia.orgresearchgate.net The enzyme specifically transfers the gamma-phosphate group from ATP to the sn-3 position of the glycerol backbone.

This phosphorylation results in the formation of 1-O-tetradecyl-sn-glycero-3-phosphate, also known as 1-O-alkyl-sn-glycerol 3-phosphate (AGP). wikipedia.orgnih.gov This step is crucial as it converts the relatively inert glycerol derivative into an activated intermediate, primed for subsequent enzymatic modifications in the endoplasmic reticulum. nih.gov

Enzymatic Reaction:

This compound + ATP → 1-O-tetradecyl-sn-glycero-3-phosphate + ADP

EnzymeSubstratesProductsCellular Location
Alkylglycerol Kinase (EC 2.7.1.93)This compound, ATP1-O-tetradecyl-sn-glycero-3-phosphate, ADPCytosol/Microsomes

Following its formation, 1-O-tetradecyl-sn-glycero-3-phosphate is integrated into more complex glycerophospholipids. This process occurs in the endoplasmic reticulum and involves several steps: nih.govresearchgate.net

Acylation: The first step is the acylation at the free sn-2 position of 1-O-tetradecyl-sn-glycero-3-phosphate. An acyl-CoA molecule, varying in chain length and saturation, is used by an acyltransferase to form 1-O-tetradecyl-2-acyl-sn-glycero-3-phosphate (an alkyl-acyl-phosphatidic acid). researchgate.net

Dephosphorylation: Next, a specific phosphohydrolase (phosphatidic acid phosphatase) removes the phosphate group from the sn-3 position, yielding 1-O-tetradecyl-2-acyl-sn-glycerol. researchgate.net

Head Group Addition: Finally, a polar head group, such as phosphocholine (B91661) or phosphoethanolamine, is transferred from a CDP-derivative (CDP-choline or CDP-ethanolamine) to the sn-3 position. This reaction, catalyzed by phosphotransferases, completes the synthesis of complex ether-linked glycerophospholipids like 1-O-tetradecyl-2-acyl-sn-glycero-3-phosphocholine (an alkyl-acyl-phosphatidylcholine). researchgate.netnih.gov

These newly synthesized ether phospholipids can then be transported to various cellular membranes.

Incorporation into Cellular Membranes

Ether lipids, including those derived from this compound, are integral structural components of cellular membranes in mammals. nih.govwikipedia.org They constitute a significant portion, approximately 20%, of the total phospholipid content in certain tissues and cells, such as the brain, heart, and immune cells. nih.govavantiresearch.com

Once synthesized, these ether-linked glycerophospholipids are incorporated into the lipid bilayers of various organelles and the plasma membrane. nih.gov Their unique chemical structure, specifically the stable ether bond at the sn-1 position, imparts distinct biophysical properties to the membranes. nih.gov Research indicates that ether lipids play a role in the formation and stability of specialized membrane microdomains known as lipid rafts, which are crucial hubs for cellular signaling. nih.govavantiresearch.com The incorporation of alkylglycerol-derived lipids can modify membrane fluidity and other physical properties. nih.govrsc.org

Intermediacy in Lipid Signaling Pathways

Beyond their structural roles, metabolites of this compound are key intermediates in important lipid signaling pathways. They serve as precursors for the generation of potent bioactive molecules that regulate a wide array of physiological and pathological processes.

This compound is a precursor in the de novo biosynthetic pathway of Platelet-Activating Factor (PAF), a highly potent signaling phospholipid. nih.gov PAF is involved in processes such as platelet aggregation, inflammation, and anaphylaxis. The synthesis proceeds through the following key steps:

Phosphorylation and Acylation: As described previously, this compound is converted to 1-O-tetradecyl-sn-glycero-3-phosphate, which is then acylated at the sn-2 position. For PAF synthesis, the acyl group is typically a short acetyl group.

Formation of 1-alkyl-2-acetyl-sn-glycerol: The intermediate 1-O-tetradecyl-2-acetyl-sn-glycero-3-phosphate is dephosphorylated by a specific phosphohydrolase to yield 1-O-tetradecyl-2-acetyl-sn-glycerol. nih.gov

Phosphocholine Addition: In the final step, a dithiothreitol (B142953) (DTT)-insensitive cholinephosphotransferase catalyzes the transfer of phosphocholine from CDP-choline to 1-O-tetradecyl-2-acetyl-sn-glycerol, forming PAF (1-O-tetradecyl-2-acetyl-sn-glycero-3-phosphocholine). nih.govnih.gov

This de novo pathway is believed to be responsible for maintaining physiological levels of PAF for normal cellular functions. nih.gov

Key Enzymes in PAF de novo Synthesis:

EnzymeFunction
Alkyllyso-GP:acetyl-CoA acetyltransferaseAcetylates the sn-2 position of 1-alkyl-2-lyso-sn-glycero-3-P
Alkylacetyl-GP phosphohydrolaseDephosphorylates 1-alkyl-2-acetyl-sn-glycero-3-P
Alkylacetyl-G:CDP-choline cholinephosphotransferaseAdds the phosphocholine headgroup to form PAF

Metabolites derived from this compound also contribute to the cellular pool of 1-O-alkyl-2-acylglycerols (AAGs). These molecules are structural analogs of diacylglycerol (DAG), a well-known second messenger that activates protein kinase C (PKC). nih.gov

AAGs can be generated through the dephosphorylation of 1-O-tetradecyl-2-acyl-sn-glycero-3-phosphate, an intermediate in the biosynthesis of complex ether phospholipids. researchgate.net Furthermore, studies have shown that endothelial cells can incorporate exogenous 1-O-alkylglycerols into their membrane phospholipids, which then participate in the production of 1-O-alkyl-2-acylglycerol. nih.gov PAF itself can be metabolized by cells, leading to the formation of 1-O-alkyl-2-acetyl-sn-glycerol, a specific type of AAG that can also modulate signaling pathways. nih.gov

Biotransformation by Cellular Enzyme Systems

The metabolic fate of this compound within cellular systems is primarily governed by two key enzymatic pathways. These pathways involve the cleavage of the ether bond, leading to the breakdown of the molecule, and phosphorylation, which channels the molecule into ether lipid metabolism.

The principal enzyme responsible for the catabolism of 1-O-alkyl-sn-glycerols, including this compound, is Alkylglycerol Monooxygenase (AGMO) . mdpi.comqmul.ac.uknih.govresearchgate.net This enzyme, also referred to as glyceryl-ether monooxygenase, is a tetrahydrobiopterin-dependent enzyme that catalyzes the cleavage of the ether linkage. qmul.ac.uknih.gov The reaction requires molecular oxygen and results in the formation of an unstable intermediate, 1-O-(1-hydroxyalkyl)-sn-glycerol. qmul.ac.uk This intermediate then spontaneously decomposes to yield glycerol and a fatty aldehyde. qmul.ac.uknih.gov In the specific case of this compound, the resulting fatty aldehyde is tetradecanal (B130844). Subsequently, the tetradecanal is typically oxidized to its corresponding carboxylic acid, tetradecanoic acid, by the action of fatty aldehyde dehydrogenase. nih.gov AGMO exhibits specificity for alkylglycerols and can accommodate alkyl chains ranging from 12 to 20 carbon atoms in length. qmul.ac.ukresearchgate.net

Another significant biotransformation pathway for this compound involves phosphorylation by the enzyme Alkylglycerol Kinase . nih.govwikipedia.org This enzyme catalyzes the transfer of a phosphate group from ATP to the sn-3 position of the glycerol backbone. wikipedia.org The product of this reaction is this compound-3-phosphate. nih.govwikipedia.org This phosphorylated derivative serves as a key intermediate in the broader metabolic pathways of ether lipids. nih.gov

The following tables provide a summary of the key enzymes involved in the biotransformation of this compound and the products of these reactions.

Table 1: Key Enzymes in the Biotransformation of this compound

EnzymeEC NumberSubstrateProduct(s)
Alkylglycerol Monooxygenase1.14.16.5This compoundGlycerol and Tetradecanal
Alkylglycerol Kinase2.7.1.93This compoundThis compound-3-phosphate
Fatty Aldehyde Dehydrogenase1.2.1.48TetradecanalTetradecanoic Acid

Table 2: Products of this compound Biotransformation

Initial SubstrateEnzymeImmediate Product(s)Final Product(s) (after further metabolism)
This compoundAlkylglycerol MonooxygenaseGlycerol, TetradecanalGlycerol, Tetradecanoic Acid
This compoundAlkylglycerol KinaseThis compound-3-phosphateFurther ether lipid metabolites

Enzymatic Interactions and Functional Modulation

Modulation of Enzyme Kinetics in Lipid Metabolic Pathways

The influence of 1-o-Tetradecyl-sn-glycerol on the kinetics of enzymes central to lipid metabolism, such as acyltransferases and lipases, is of significant interest for understanding its physiological effects.

Acyl-CoA:monoacylglycerol acyltransferase (MGAT) and Acyl-CoA:diacylglycerol acyltransferase (DGAT) are key enzymes in the synthesis of diacylglycerols and triacylglycerols. While the broader class of alkylglycerols is involved in lipid metabolism, specific data on the direct modulatory effects of this compound on the kinetic parameters (e.g., Km, Vmax) of acyltransferases are not extensively documented in the current scientific literature. General studies on monoacylglycerol acyltransferases indicate that substrate specificity can be highly tissue-specific; for instance, the enzyme from suckling rat liver shows a high specificity for sn-2-monooleoylglycerol and poorly acylates monoacylglycerol ethers. nih.gov In contrast, the intestinal form of the enzyme exhibits a broader substrate specificity. nih.gov Further research is required to elucidate the precise kinetic interactions between this compound and various acyltransferase isoforms.

Lipases are crucial for the hydrolysis of triglycerides and other esters. The interaction between this compound and various lipases, such as pancreatic lipase (B570770), lipoprotein lipase, and hormone-sensitive lipase, has not been fully characterized in terms of specific kinetic modulation. The substrate specificity of lipases is a key determinant of their activity, with most exhibiting a preference for the sn-1 or sn-3 positions of triglycerides. nih.gov While monoacylglycerol lipase (MGL) is known to hydrolyze sn-2-arachidonoyl-glycerol, its activity towards ether-linked monoalkylglycerols like this compound is not well-defined. nih.govnih.gov The unique structural features of this compound, particularly the ether linkage at the sn-1 position, may influence its recognition and processing by lipases, but detailed kinetic studies are needed to confirm this.

Interaction with Lysosomal Hydrolases

The interaction of this compound and its derivatives with lysosomal enzymes, particularly glucocerebrosidase, provides a compelling case study of its role in cellular lipid dynamics.

Glucocerebrosidase is a lysosomal enzyme responsible for the hydrolysis of glucocerebroside to glucose and ceramide. Research on a closely related compound, 2,3-di-O-tetradecyl-1-O-(β-D-glucopyranosyl)-sn-glycerol, has demonstrated that it is an excellent substrate for human placental glucocerebrosidase. nih.gov The enzyme hydrolyzes this synthetic substrate, indicating that the ether-linked dialkyl glycerol (B35011) moiety is recognized by the enzyme's active site. nih.gov The kinetic parameters for the hydrolysis of this compound were determined and compared to the natural substrate, glucocerebroside, highlighting its efficacy as a substrate.

SubstrateKm (mM)Vmax (units/mg)
2,3-di-O-tetradecyl-1-O-(β-D-glucopyranosyl)-sn-glycerol0.1519.8
Glucocerebroside0.08010.4

This table presents the kinetic parameters of human placental glucocerebrosidase with a synthetic ether-linked substrate and its natural substrate. nih.gov

The same derivative, 2,3-di-O-tetradecyl-1-O-(β-D-glucopyranosyl)-sn-glycerol, also acts as an inhibitor of glucocerebrosidase activity. nih.gov The nature of this inhibition was found to be of a mixed-type, with a determined inhibition constant (Ki) of 0.18 mM. nih.gov This inhibitory action suggests that the compound can compete with the natural substrate for binding to the enzyme's active site. Further studies on a range of alkyl β-D-glucosides have shown that the length of the alkyl chain influences the inhibitory potential, with longer chains generally leading to stronger inhibition. nih.gov This suggests that the tetradecyl chain of this compound could contribute significantly to its binding affinity for glucocerebrosidase.

The ability of glucocerebrosidase to hydrolyze 2,3-di-O-tetradecyl-1-O-(β-D-glucopyranosyl)-sn-glycerol was further confirmed by the fact that this hydrolysis is inhibited by known glucocerebrosidase inhibitors such as conduritol B epoxide and glucosylsphingosine. nih.gov Moreover, enzyme extracts from the spleen and brain of patients with Gaucher's disease, who have a deficient glucocerebrosidase activity, were unable to hydrolyse this synthetic substrate. nih.gov These findings strongly indicate that the same active site is responsible for the hydrolysis of both the natural substrate and this ether-linked analogue. nih.gov

Impact on Protein Kinase C Activity

Protein Kinase C (PKC) represents a family of enzymes that are central to signal transduction, controlling a variety of cellular processes. The activity of PKC is often modulated by diacylglycerols and other lipid molecules. While direct studies on this compound are limited, research on structurally similar ether lipids and diacylglycerols provides significant insights into how this class of compounds can affect PKC activity.

Research has shown that certain synthetic activators of PKC, such as 1-Oleoyl-2-acetyl-sn-glycerol (OAG), can modulate cellular functions like ion channel activity. nih.gov For instance, OAG has been observed to reversibly reduce two types of Ca2+ currents in pituitary cells, with a half-maximal inhibition concentration of approximately 25 μM. nih.gov At a concentration of 40 μM, OAG was found to decrease T-type calcium currents by 60% and L-type currents by 50%. nih.gov

Similarly, the permeant diacylglycerol, 1,2-dioctanoyl-sn-glycerol (B43705) (DiC8), has been shown to activate PKC. nih.gov However, its effect differs from that of the potent tumor promoter 12-O-tetradecanoylphorbol-13-acetate (TPA). DiC8 induces a partial and transient movement of PKC from the cell's cytosol to its membranes, whereas prolonged treatment with TPA can lead to a significant down-regulation of PKC levels, leaving only about 10% of the initial enzyme level after 48 hours. nih.gov Despite this, the remaining PKC activity is sufficient to induce maximal phosphorylation of a specific Mr 28,000 cytosolic protein. nih.gov

Another related compound, the alkyllysophospholipid 1-octadecyl-2-O-methyl-sn-glycerol-3-phosphocholine (ET-18-OCH3), has demonstrated cell-type-specific effects on PKC. In sensitive HL-60 cells, ET-18-OCH3 was found to increase the activity of membrane-associated PKC approximately threefold. nih.gov This stimulation did not result from the movement of cytosolic PKC or new enzyme synthesis. nih.gov In contrast, PKC activity in resistant cell types, such as K562 cells, was not influenced by ET-18-OCH3. nih.gov These findings underscore the complex and context-dependent nature of the interaction between ether lipids and PKC.

Table 1: Effects of this compound Analogs on Protein Kinase C (PKC) Activity and Related Cellular Events

CompoundCell Line/SystemFindingReference
1-octadecyl-2-O-methyl-sn-glycerol-3-phosphocholine (ET-18-OCH3)HL-60 (sensitive)~3-fold increase in membrane-bound PKC activity. nih.gov
1-octadecyl-2-O-methyl-sn-glycerol-3-phosphocholine (ET-18-OCH3)K562 (resistant)No influence on PKC activity. nih.gov
1,2-dioctanoyl-sn-glycerol (DiC8)MCF-7Induces partial and transient translocation of PKC. nih.gov
12-O-tetradecanoylphorbol-13-acetate (TPA)MCF-7Prolonged treatment (48h) results in only 10% of initial PKC level remaining. nih.gov
1-Oleoyl-2-acetyl-sn-glycerol (OAG)GH3 Pituitary CellsHalf-maximal inhibition (ED50) of Ca2+ currents at ~25 μM. nih.gov
1-Oleoyl-2-acetyl-sn-glycerol (OAG)GH3 Pituitary CellsAt 40 μM, attenuates T-type Ca2+ currents by 60% and L-type currents by 50%. nih.gov

Influence on Phospholipase D Activation

Phospholipase D (PLD) is an enzyme that catalyzes the hydrolysis of phospholipids (B1166683) to generate phosphatidic acid, a critical second messenger involved in cell signaling and membrane trafficking. The activity of PLD can be stimulated by various factors, including phorbol (B1677699) esters and G-proteins. nih.gov

Studies on alkylglycerols (AKG) suggest that their biological effects may be mediated through the activation of PLD. For example, in endothelial cells treated with AKG, the basic fibroblast growth factor (bFGF) was found to significantly increase the production of 1-O-alkyl-2-acyl-sn-glycerophosphate by 56% ± 15%. semanticscholar.org This points towards a mechanism where AKG provides the substrate for PLD-mediated signaling pathways. semanticscholar.org

The relationship between PKC activators and PLD has also been explored. The phorbol ester 12-O-tetradecanoylphorbol-13-acetate (TPA), a known PKC activator, has been shown to stimulate PLD-catalyzed transphosphatidylation in a cell-free system derived from HL-60 cells. nih.gov This process, which involves the transfer of a phosphatidyl group to an alcohol, was found to be optimally responsive when ATP was present. nih.gov This suggests a potential cross-talk mechanism where compounds influencing PKC could also modulate PLD signaling pathways, thereby altering the lipid environment of the cell membrane and influencing the activity of membrane-bound proteins. nih.gov The enzyme is also utilized in the synthesis of phospholipid analogs through a transphosphatidylation reaction, highlighting its catalytic role with glycerol-based lipids. nih.gov

Table 2: Influence of Related Compounds on Phospholipase D (PLD) Activity

Compound/StimulusSystemObservationImplicationReference
Alkylglycerols (AKG) + bFGFEndothelial Cells+56% ± 15 increase in 1-O-alkyl-2-acyl-sn-glycerophosphate production.Effects of AKG may be mediated through PLD activation. semanticscholar.org
12-O-tetradecanoylphorbol-13-acetate (TPA)HL-60 Cell LysatesStimulated PLD-catalyzed transphosphatidylation.TPA may modulate intracellular signals via PLD activation. nih.gov

Cellular and Molecular Mechanisms of Action

Membrane Modulation and Organization

As a lipid molecule, 1-o-Tetradecyl-sn-glycerol directly interacts with and modifies the characteristics of cellular membranes.

Exogenously supplied 1-o-alkylglycerols, including this compound, are readily taken up by cells and incorporated into the phospholipid fraction of membranes. nih.govmdpi.com Research on endothelial cells has shown that radiolabeled 1-o-alkylglycerols are substantially integrated into key membrane phospholipids (B1166683). nih.gov This incorporation alters the lipid composition of the membrane, replacing acyl-linked phospholipids with ether-linked ones. This structural modification is the foundation for many of the compound's downstream effects.

Incorporation of [3H]-1-O-Alkylglycerols into Endothelial Cell Phospholipids
Phospholipid FractionPercentage of Incorporation
Phosphatidylcholine6.6%
Phosphatidylethanolamine4.4%

While direct studies on the effect of this compound on lipid rafts are limited, its incorporation into membrane phospholipids suggests a potential influence on these specialized microdomains. Lipid rafts are dynamic, nanoscale assemblies enriched in sphingolipids and cholesterol that serve as platforms for signal transduction. The introduction of ether lipids into the membrane can alter the physicochemical properties of the bilayer, such as lipid packing and fluidity. These changes could consequently affect the formation, stability, and function of lipid raft domains, thereby indirectly modulating the signaling events that are organized within them.

Cell Signaling Pathway Alterations

By serving as a precursor for signaling molecules and modifying the membrane environment, this compound can significantly alter intracellular signaling cascades.

A key mechanism of action for 1-o-alkylglycerols is the modulation of Protein Kinase C (PKC), a critical enzyme in signal transduction. After being incorporated into the cell membrane, this compound can be acylated to form 1-O-alkyl-2-acyl-glycerol. nih.gov This molecule is a structural analog of diacylglycerol (DAG), the endogenous activator of PKC. mdpi.com However, unlike DAG, 1-O-alkyl-2-acyl-glycerol acts as an inhibitor of PKC. nih.govmdpi.com Studies have demonstrated that pre-treatment of endothelial cells with 1-o-alkylglycerols can completely inhibit the effects of PKC activators like phorbol-myristate-acetate. mdpi.com This inhibition of PKC activity can lead to downstream effects, such as the modulation of endothelial cell permeability. mdpi.com

Effect of 1-O-Alkylglycerol Pre-treatment on Endothelial Permeability
StimulantObserved Effect on Permeability without AlkylglycerolObserved Effect on Permeability with Alkylglycerol Pre-treatment
Phorbol-Myristate-Acetate (PKC Activator)IncreaseInhibited
Calcium Ionophore A23187IncreaseReduced below control

This compound serves as a precursor in the de novo biosynthetic pathway of Platelet-Activating Factor (PAF), a potent phospholipid mediator involved in inflammatory and physiological processes. nih.govresearchgate.net In this pathway, alkyl-sn-glycerol is a foundational block that is ultimately converted into PAF. researchgate.net Research has shown that when cells, such as human leukemic monocytes, are supplied with exogenous 1-o-alkylglycerols, these molecules are incorporated into the precursor pool for PAF synthesis, specifically into 1-O-alkylglycerophosphatidylcholine. nih.gov Upon cellular stimulation, this enlarged precursor pool leads to an amplified and prolonged production of PAF, enhancing its signaling effects. nih.gov

Cellular Processes

The molecular actions of this compound, including membrane modification and alteration of signaling pathways, culminate in the modulation of various cellular processes. A notable example is the regulation of endothelial barrier function. Through the inhibition of PKC, 1-o-alkylglycerols can prevent the increase in endothelial permeability typically induced by inflammatory mediators, suggesting a role in maintaining vascular integrity. mdpi.comresearchgate.net

Endothelial Cell Proliferation Modulation

Alkylglycerols have been shown to modulate the growth of endothelial cells, which are critical for the formation of blood vessels. Research indicates that AKGs can decrease endothelial cell proliferation in a manner that is dependent on both concentration and the duration of exposure, without exerting cytotoxic effects. nih.gov This modulation is a key factor in their ability to influence processes such as angiogenesis.

Inhibition of Angiogenesis

The formation of new blood vessels, or angiogenesis, is a critical process in tumor development. Alkylglycerols have demonstrated anti-angiogenic properties. In animal models with Lewis lung carcinoma tumors, oral administration of purified AKGs was found to curtail the presence of von Willebrand factor, a specific marker for endothelial cells, within the tumors. nih.govnih.gov This suggests a reduction in tumor vascularization. This anti-neoangiogenic activity is considered a potential mechanism for the observed anti-tumor effects of alkylglycerols. nih.govxn--d1ahakv.xn--p1ai

Reduction of Fibroblast Growth Factor Stimulating Effects

A primary mechanism behind the anti-angiogenic potential of alkylglycerols is their ability to interfere with key growth factor signaling pathways. Basic Fibroblast Growth Factor (bFGF) is a potent stimulator of angiogenesis. nih.govxn--d1ahakv.xn--p1ai Studies have demonstrated that alkylglycerols can significantly reduce the proliferative effect of bFGF on endothelial cells. mdpi.comresearchgate.net

In one study, the growth-stimulating effects of bFGF at concentrations of 0.5 and 5 ng/mL were completely suppressed after 72 hours of treatment with 50 µM of alkylglycerols. nih.govresearchgate.net The proposed mechanism for this inhibition involves the activation of Phospholipase D. It was observed that bFGF significantly increased the production of 1-O-alkyl-2-acyl-sn-glycerophosphate in endothelial cells treated with AKGs, pointing to a potential role for this signaling pathway in mediating the observed anti-proliferative effects. nih.govresearchgate.net

Table 1: Effect of Alkylglycerols on bFGF-Stimulated Endothelial Cell Proliferation
Treatment GroupbFGF ConcentrationAlkylglycerol ConcentrationObservationReference
Control0.5 ng/mL0 µMStimulated cell proliferation nih.govresearchgate.net
Treatment0.5 ng/mL50 µMComplete suppression of bFGF effect after 72h nih.govresearchgate.net
Control5 ng/mL0 µMStimulated cell proliferation nih.govresearchgate.net
Treatment5 ng/mL50 µMComplete suppression of bFGF effect after 72h nih.govresearchgate.net

Modulation of Cellular Oxidative Stress Responses

Ether lipids, the class of molecules to which this compound belongs, are known to function as cellular antioxidants. avantiresearch.com Research on specific alkylglycerols has substantiated their role in mitigating cellular responses to oxidative stress.

A closely related compound, 1-O-Hexadecyl-sn-glycerol (also known as Chimyl alcohol), has been shown to protect against UVB-induced cell damage by reducing the production of reactive oxygen species (ROS) in normal human epidermal keratinocytes. caymanchem.com This antioxidant activity is attributed to the enol ether double bond found in some ether lipids, which can be targeted by various ROS. wikipedia.org

The same study on 1-O-Hexadecyl-sn-glycerol also found that it reduces the UVB-induced production of Prostaglandin E₂ (PGE₂). caymanchem.com Prostaglandins are lipid mediators derived from arachidonic acid via the cyclooxygenase pathway and are heavily involved in inflammatory processes. wikipedia.org By suppressing PGE₂ synthesis, alkylglycerols can modulate inflammatory responses linked to oxidative stress.

Promotion of Differentiated Phenotypes in Neoplastic Cell Lines

A key aspect of cancer progression is the loss of cellular differentiation. Certain alkylglycerols have been found to promote a more benign or differentiated phenotype in cancer cells.

A methoxy-substituted alkylglycerol, 1-O-(2-methoxy)hexadecyl-glycerol (MHG), was evaluated for its effects on three human colon cancer cell lines (Moser, HT29, and HCT116). Treatment with MHG led to several changes indicative of a more differentiated state:

Downmodulation of cellular proliferation : MHG inhibited the growth of all three cell lines. nih.govxn--d1ahakv.xn--p1ai

Reduced invasive capacity : At a concentration of 50 µM, MHG reduced the ability of HCT116, HT29, and Moser cells to invade a matrigel (B1166635) matrix by 47%, 35%, and 19%, respectively. nih.gov

Induction of differentiation markers : MHG treatment induced the expression of carcinoembryonic antigen (CEA) in all three cell lines and fibronectin in the HT29 cells, both of which are molecules associated with differentiation in colon cells. nih.govxn--d1ahakv.xn--p1ai

Similarly, 1-O-hexadecyl-2-acetyl-sn-glycerol has been reported to inhibit the growth of HL-60 human promyelocytic leukemia cells and induce their differentiation into cells resembling monocytes and macrophages. nih.gov

Table 2: Differentiation-Promoting Effects of 1-O-(2-methoxy)hexadecyl-glycerol (MHG) on Colon Cancer Cells
Cell LinePhenotypic Change ObservedSpecific FindingReference
Moser, HT29, HCT116Reduced ProliferationGrowth inhibition observed with MHG treatment. nih.govxn--d1ahakv.xn--p1ai
HCT116Reduced Invasion47% reduction in invasion with 50 µM MHG. nih.gov
HT29Reduced Invasion35% reduction in invasion with 50 µM MHG. nih.gov
MoserReduced Invasion19% reduction in invasion with 50 µM MHG. nih.gov
Moser, HT29, HCT116Marker InductionInduction of carcinoembryonic antigen (CEA). nih.gov
HT29Marker InductionUpregulation of fibronectin production. nih.govxn--d1ahakv.xn--p1ai

Immunological Responses of 1-o-Alkyl-Glycerols

The ether lipid this compound belongs to the broader class of 1-o-alkyl-glycerols (AKGs), which are naturally occurring compounds found in hematopoietic organs such as the bone marrow, spleen, and liver. mdpi.com Extensive research on AKGs has revealed their significant immunomodulatory properties, suggesting a potential role for compounds like this compound in regulating immune function.

General Immunomodulatory Effects

1-o-alkyl-glycerols exhibit a range of biological activities, including anti-inflammatory, antioxidant, and antitumor effects. mdpi.com Their immunomodulatory functions are believed to be mediated, in part, through the modification of platelet-activating factor (PAF) and diacylglycerol (DAG) production, which are key signaling molecules in the immune system. mdpi.com

Studies have demonstrated that AKGs can directly influence the activity of immune cells. Research indicates that both natural and synthetic AKGs stimulate macrophage activity. nih.gov This includes enhancing lysosomal activity, nitric oxide synthesis, and increasing the levels of reactive oxygen species and interleukin-6 expression in macrophage cell lines. nih.gov

Furthermore, supplementation with 1-o-alkyl-glycerols has been shown to have a positive impact on the immune system by reducing chronic inflammation. mdpi.com Long-term intake of AKGs has been associated with a decrease in the levels of several pro-inflammatory cytokines, including IL-2, IL-4, IL-17a, and TNF-α, highlighting their anti-inflammatory properties. mdpi.com The table below summarizes the effect of 1-o-alkyl-glycerol supplementation on various cytokine levels.

CytokineEffect of Long-Term AKG Supplementation
IL-2Decreased
IL-4Decreased
IL-17aDecreased
TNF-αDecreased

This data is based on studies of 1-o-alkyl-glycerols as a general class.

Impact on Spleen Weight and Lymphocyte Counts

The spleen is a vital organ in the immune system, and substances that affect its weight and cellular composition can have profound immunological consequences. While direct studies on the effect of this compound on spleen weight are limited, research on the broader category of lipids and alkylglycerols provides valuable insights.

Alkylglycerols have been shown to modulate immune responses by promoting the proliferation and maturation of murine lymphocytes in vitro. doaj.orgnih.gov Specifically, AKGs can enhance the proliferation of both B and T lymphocytes that have been stimulated by non-specific agonists and specific antigens. doaj.orgnih.gov Lymphocytes, in general, have a stronger response to diets enriched with AKGs. nih.gov

In studies involving C57BL/6 mice immunized with hepatitis B surface antigen (HBsAg), AKGs were found to significantly increase the proliferation of B cells stimulated with BCR/CD38 and T cells stimulated with CD3/CD28 or specific antigens. doaj.orgnih.gov The table below illustrates the impact of alkylglycerols on lymphocyte proliferation in vitro.

Lymphocyte TypeStimulantEffect of AKGs
B CellsBCR/CD38Increased Proliferation
T CellsCD3/CD28 or Specific AntigenIncreased Proliferation

This data is based on in vitro studies of alkylglycerols on murine lymphocytes. doaj.orgnih.gov

Furthermore, AKGs have been observed to increase the expression of the T-BET transcriptional factor and the production of Th1 cytokines (TNF-α and IFN-γ), while decreasing the levels of Th2 cytokines (IL-4 and IL-10) upon CD3/CD28 stimulation. doaj.orgnih.gov This suggests a role for AKGs in directing the immune response towards a Th1 phenotype.

Advanced Analytical Methodologies for 1 O Tetradecyl Sn Glycerol Research

Spectroscopic Techniques

Spectroscopy is a cornerstone in the analysis of lipid molecules like 1-o-Tetradecyl-sn-glycerol, offering non-destructive and highly detailed molecular-level information.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural analysis of this compound. It allows for the precise determination of the atomic arrangement and the stereochemistry of the glycerol (B35011) backbone.

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental for the structural elucidation of this compound. The chemical shifts (δ) provide information about the electronic environment of each nucleus, while coupling constants (J) reveal connectivity between neighboring atoms.

In the ¹H-NMR spectrum, the protons of the glycerol backbone appear in a distinct region from those of the long tetradecyl chain. The terminal methyl protons (CH₃) of the alkyl chain typically resonate at the most upfield position, around 0.8-0.9 ppm. The methylene (B1212753) protons (CH₂) of the chain produce a large, complex signal around 1.2-1.6 ppm. The protons on the carbon adjacent to the ether oxygen (O-CH₂) are deshielded and appear further downfield, typically in the range of 3.4-3.7 ppm. The protons of the glycerol moiety (CH₂OH, CHOH, and CH₂-O-alkyl) exhibit characteristic multiplets in the 3.4-3.8 ppm region. The hydroxyl protons are often broad and their chemical shift is dependent on solvent and concentration. mdpi.comresearchgate.net

The ¹³C-NMR spectrum provides complementary information. The carbons of the glycerol backbone resonate in the 60-72 ppm range. researchgate.net The carbon atom involved in the ether linkage (CH₂-O-alkyl) is typically found around 70-72 ppm, while the other glycerol carbons (CHOH and CH₂OH) appear at slightly different shifts. The carbons of the tetradecyl chain show a series of signals, with the terminal methyl carbon appearing at approximately 14 ppm and the methylene carbons resonating between 22 and 32 ppm. The carbon atom of the alkyl chain directly bonded to the ether oxygen is deshielded and appears around 70 ppm.

AssignmentExpected ¹H Chemical Shift (ppm)Expected Multiplicity
CH₃ (tetradecyl)~0.88triplet (t)
(CH₂)₁₁ (tetradecyl)~1.26multiplet (m)
CH₂-CH₂-O (tetradecyl)~1.57multiplet (m)
CH₂-O (tetradecyl)~3.42triplet (t)
Glycerol CH₂-O~3.55multiplet (m)
Glycerol CHOH~3.78multiplet (m)
Glycerol CH₂OH~3.58multiplet (m)
AssignmentExpected ¹³C Chemical Shift (ppm)
CH₃ (tetradecyl)~14.1
(CH₂)₁₁ (tetradecyl)~22.7 - 31.9
CH₂-CH₂-O (tetradecyl)~26.1
CH₂-O (tetradecyl)~71.8
Glycerol CH₂-O~70.5
Glycerol CHOH~70.4
Glycerol CH₂OH~63.4

Note: The chemical shifts are estimates based on data for glycerol and related long-chain alkyl ethers and may vary depending on the solvent and experimental conditions.

Deuterium (B1214612) (²H) NMR spectroscopy is a valuable technique for investigating the phase structure and dynamics of systems containing this compound, particularly when dispersed in deuterated water (D₂O). This method is highly sensitive to the motional anisotropy of molecules. In lipid assemblies, such as bilayers or micelles, the deuterium nuclei in specifically labeled molecules or in the solvent provide information about the local order and dynamics.

For this compound, ²H-NMR can be used to study its aggregation behavior in aqueous environments. The quadrupolar splitting observed in the ²H-NMR spectrum of D₂O can indicate the presence of ordered phases, such as lamellar or hexagonal liquid crystalline phases, and can provide information about the hydration of the glycerol headgroup. researchgate.net Furthermore, by selectively deuterating the tetradecyl chain, the conformational order and dynamics of the hydrophobic portion of the molecule within a lipid assembly can be investigated. nih.govnih.gov This provides insights into the fluidity and packing of the alkyl chains, which are crucial for understanding the properties of membranes or other supramolecular structures formed by these lipids.

Fourier Transform Infrared (FTIR) spectroscopy is a rapid and sensitive method for identifying the functional groups present in this compound. The absorption of infrared radiation at specific frequencies corresponds to the vibrational modes of chemical bonds.

The FTIR spectrum of this compound is characterized by several key absorption bands. A broad and strong band in the region of 3200-3500 cm⁻¹ is indicative of the O-H stretching vibrations of the hydroxyl groups of the glycerol moiety, often broadened due to hydrogen bonding. nih.gov The C-H stretching vibrations of the tetradecyl chain and the glycerol backbone give rise to strong, sharp bands in the 2850-2960 cm⁻¹ region. Specifically, the asymmetric and symmetric stretching of methylene groups (CH₂) typically appear around 2920 cm⁻¹ and 2850 cm⁻¹, respectively. The C-O stretching vibrations of the ether linkage and the alcohol groups are found in the fingerprint region, typically between 1000 and 1200 cm⁻¹. The C-O stretching of the primary and secondary alcohols of the glycerol moiety can be observed in this region. researchgate.net

Vibrational ModeExpected Absorption Band (cm⁻¹)Functional Group
O-H stretch3200 - 3500 (broad)Hydroxyl (Glycerol)
C-H stretch (asymmetric)~2920Methylene (Alkyl Chain)
C-H stretch (symmetric)~2850Methylene (Alkyl Chain)
C-O stretch1000 - 1200Ether and Alcohol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Stereochemistry

Calorimetric and Diffraction Methods

Calorimetric and diffraction techniques are essential for studying the thermotropic phase behavior of this compound, providing information on how its physical state changes with temperature.

Differential Scanning Calorimetry (DSC) is a primary technique for investigating the phase transitions of lipidic materials like this compound. DSC measures the heat flow into or out of a sample as a function of temperature, allowing for the determination of transition temperatures (T) and the associated enthalpy changes (ΔH).

When heated from a solid state, this compound will undergo a transition to a liquid state, which is observed as an endothermic peak in the DSC thermogram. The temperature at the peak of this transition is the melting temperature (Tₘ). The area under the peak corresponds to the enthalpy of melting (ΔHₘ), which is a measure of the energy required to disrupt the crystal lattice. The sharpness of the transition peak can provide information about the purity and the cooperativity of the melting process. For long-chain alkyl glycerol ethers like chimyl alcohol (1-O-hexadecyl-sn-glycerol) and batyl alcohol (1-O-octadecyl-sn-glycerol), melting points have been reported, which can serve as a reference for estimating the phase transition temperature of this compound. chemicalbook.comwikipedia.orgatamanchemicals.com

CompoundMelting Point (Tₘ) (°C)
Chimyl alcohol (1-O-hexadecyl-sn-glycerol)62.5 - 63.5 wikipedia.org
Batyl alcohol (1-O-octadecyl-sn-glycerol)70.0 - 73.0 tcichemicals.com
This compound (Estimated)~55 - 60

Note: The melting point for this compound is an estimation based on the trend observed in homologous series of 1-O-alkyl-sn-glycerols.

X-ray Diffraction for Lipid Phase Structure Determination

X-ray diffraction (XRD) is a pivotal technique for elucidating the polymorphic and mesomorphic phase behavior of lipids, including this compound. This methodology provides detailed insights into the long-range crystalline order and short-range liquid-like disorder that characterize lipid structures. By analyzing the diffraction patterns, researchers can determine the phase symmetry, lattice parameters, and the nature of hydrocarbon chain packing. springernature.comspringernature.com

In a typical XRD experiment involving lipids, a hydrated sample is exposed to a monochromatic X-ray beam. The resulting diffraction pattern is recorded, which consists of a series of reflections at different angles. These reflections, or Bragg peaks, correspond to the repeating structural units within the lipid assembly. The analysis is often divided into two regions: small-angle X-ray scattering (SAXS) and wide-angle X-ray scattering (WAXS).

SAXS provides information about the larger-scale structures, such as the lamellar repeat distance in a bilayer phase or the dimensions of a unit cell in non-lamellar phases. springernature.com For instance, in studies of hydrated cholesterol and dioleoylphosphatidylcholine mixtures, SAXS has been used to observe phase transitions and the effect of cholesterol on the lipid packing. nih.gov

WAXS, on the other hand, reveals details about the short-range order, specifically the packing of the hydrocarbon chains. A sharp diffraction peak around 4.2 Å is indicative of a well-ordered, crystalline (gel) phase where the alkyl chains are tightly packed in a hexagonal or orthorhombic lattice. Conversely, a broad, diffuse band centered around 4.5 Å signifies a disordered, liquid-crystalline (Lα) phase where the chains are more fluid-like. springernature.comnih.gov

The table below summarizes the typical XRD patterns observed for different lipid phases, which is applicable to the study of this compound.

Lipid PhaseSmall-Angle X-ray Scattering (SAXS) PatternWide-Angle X-ray Scattering (WAXS) Pattern
Lamellar Gel (Lβ) Sharp peaks with integer spacing ratios (1, 1/2, 1/3, ...)Sharp peak around 4.2 Å
Lamellar Liquid Crystalline (Lα) Sharp peaks with integer spacing ratios (1, 1/2, 1/3, ...)Broad, diffuse peak around 4.5 Å
Hexagonal (HII) Peaks with spacing ratios of 1, 1/√3, 1/2, 1/√7, ...Broad, diffuse peak around 4.5 Å
Cubic (Q) Multiple peaks with complex spacing ratios depending on the cubic lattice typeBroad, diffuse peak around 4.5 Å

By systematically varying parameters such as temperature, pressure, and hydration, XRD can be used to construct detailed phase diagrams for this compound and its mixtures with other lipids or biomolecules. This information is crucial for understanding the structural basis of its biological functions.

Chromatographic Separation and Purity Assessment

High-Performance Liquid Chromatography (HPLC) for Purity Evaluation

High-Performance Liquid Chromatography (HPLC) is an indispensable analytical technique for the purity assessment of this compound. This method allows for the separation, identification, and quantification of the compound and any potential impurities. The separation is based on the differential partitioning of the analyte between a stationary phase and a mobile phase.

For alkyl glycerol ethers like this compound, reversed-phase HPLC is a commonly employed mode. In this setup, a nonpolar stationary phase (e.g., C18-silica) is used in conjunction with a polar mobile phase. The separation of different alkylglycerols can be achieved, as well as the separation of enantiomers. nih.gov The retention time of the compound is influenced by its hydrophobicity; longer alkyl chains will result in longer retention times.

A typical HPLC system for the analysis of this compound would consist of:

A pump to deliver the mobile phase at a constant flow rate.

An injector to introduce a precise volume of the sample.

A column containing the stationary phase.

A detector to monitor the eluting compounds.

A data acquisition system to process the detector signal.

Detection can be achieved using various methods. Since this compound lacks a strong chromophore, direct UV detection can be challenging. However, derivatization with a UV-active agent can be employed. researchgate.net Alternatively, a universal detector such as an Evaporative Light Scattering Detector (ELSD) or a mass spectrometer (MS) can be used. skemman.is HPLC coupled with mass spectrometry (HPLC-MS) is particularly powerful as it provides both retention time data and mass-to-charge ratio information, aiding in the definitive identification of the compound and its impurities. skemman.is

The purity of a this compound sample is determined by integrating the peak area of the main compound and comparing it to the total area of all peaks in the chromatogram. The table below illustrates a hypothetical HPLC purity analysis.

Peak NumberRetention Time (min)Peak Area% AreaIdentification
13.515000.5Impurity A
28.229550098.5This compound
310.130001.0Impurity B

Flash Chromatography for Isolation

Flash chromatography is a rapid and efficient purification technique used for the isolation of this compound from reaction mixtures or natural extracts. wfu.edu It is a form of preparative column chromatography that utilizes a positive pressure to force the mobile phase through the stationary phase, leading to faster separation times compared to traditional gravity-fed column chromatography. mdpi.com

The choice of stationary and mobile phases is critical for a successful separation. For a moderately polar compound like this compound, normal-phase flash chromatography is often suitable. wfu.edu In this mode, a polar stationary phase, most commonly silica (B1680970) gel, is used. The mobile phase is a mixture of non-polar and moderately polar organic solvents. membrane-solutions.com

A typical procedure for the isolation of this compound using flash chromatography would involve the following steps:

Column Packing: A glass column is packed with silica gel as a slurry in a non-polar solvent (e.g., hexane).

Sample Loading: The crude sample containing this compound is dissolved in a minimal amount of a suitable solvent and loaded onto the top of the column.

Elution: A solvent gradient is typically employed, starting with a non-polar solvent and gradually increasing the polarity by adding a more polar solvent (e.g., ethyl acetate). This allows for the sequential elution of compounds based on their polarity. Less polar impurities will elute first, followed by this compound, and finally, more polar impurities.

Fraction Collection: The eluent is collected in fractions, and each fraction is analyzed (e.g., by thin-layer chromatography) to identify those containing the pure product.

The table below provides an example of a solvent gradient that could be used for the purification of this compound.

StepSolvent A (Hexane) (%)Solvent B (Ethyl Acetate) (%)Volume (Column Volumes)Purpose
110002Equilibrate column and elute non-polar impurities
2100 -> 800 -> 2010Elute this compound
380 -> 020 -> 1005Elute more polar impurities
401002Wash the column

Computational Modeling and Simulation Approaches

Molecular Dynamics (MD) Simulations of Lipid-Protein Systems

Molecular dynamics (MD) simulations are a powerful computational tool for studying the dynamic behavior of lipid-protein systems at an atomic level. springernature.com These simulations can provide valuable insights into the interactions between this compound and membrane proteins, which are often difficult to obtain through experimental methods alone. nih.govd-nb.info

In an MD simulation, the atoms of the system (including this compound, other lipids, proteins, and water) are treated as classical particles. Their motion is governed by Newton's laws of motion, and the forces between atoms are calculated using a molecular mechanics force field. mdpi.com By solving the equations of motion numerically, the trajectory of the system over time can be generated.

MD simulations can be used to investigate various aspects of this compound-protein interactions, such as:

The preferred location and orientation of this compound within a lipid bilayer.

The specific interactions (e.g., hydrogen bonds, van der Waals interactions) between this compound and amino acid residues of a protein. nih.gov

The influence of this compound on the structure, dynamics, and function of membrane proteins. nih.gov

The formation of specific lipid domains enriched in this compound around proteins.

Both all-atom and coarse-grained models can be employed in MD simulations. All-atom models provide a high level of detail but are computationally expensive, limiting the time and length scales that can be simulated. Coarse-grained models, where groups of atoms are represented as single particles, allow for the simulation of larger systems for longer times, albeit at a lower resolution. mdpi.com

The table below outlines the key steps in performing an MD simulation of a this compound-protein system.

StepDescriptionKey Considerations
System Setup Building the initial model of the protein embedded in a lipid bilayer containing this compound and solvated with water.Choice of force field, lipid composition, protein starting structure.
Energy Minimization Removing steric clashes and unfavorable contacts in the initial structure.Use of steepest descent and conjugate gradient algorithms.
Equilibration Gradually heating the system to the desired temperature and allowing the pressure to stabilize.NVT (constant number of particles, volume, and temperature) and NPT (constant number of particles, pressure, and temperature) ensembles.
Production Run Running the simulation for a sufficiently long time to sample the conformational space of interest.Length of the simulation depends on the process being studied.
Trajectory Analysis Analyzing the saved coordinates to extract meaningful information.Calculation of root-mean-square deviation (RMSD), radial distribution functions (RDFs), interaction energies, etc.

Docking Studies for Receptor Binding Site Prediction

Molecular docking is a computational technique used to predict the preferred binding mode of a ligand (in this case, this compound) to a receptor, typically a protein. nih.govopenaccessjournals.com This method is instrumental in identifying potential binding sites on a receptor and estimating the binding affinity. nih.gov Docking studies can provide valuable hypotheses about the molecular basis of this compound's biological activity, which can then be tested experimentally.

The docking process involves two main components:

Sampling: Generating a large number of possible conformations of the ligand within the binding site of the receptor. This involves exploring the translational, rotational, and conformational degrees of freedom of the ligand.

Scoring: Evaluating the fitness of each generated conformation using a scoring function. The scoring function estimates the binding free energy, and the conformation with the lowest score is predicted to be the most stable binding mode. researchgate.net

Various algorithms are used for conformational sampling, including genetic algorithms, Monte Carlo methods, and fragment-based approaches. Scoring functions can be based on molecular mechanics force fields, empirical data, or knowledge-based potentials. researchgate.net

For this compound, docking studies can be used to:

Identify potential protein targets by screening it against a library of protein structures.

Predict the binding pose of this compound within the active site of a known receptor.

Elucidate the key intermolecular interactions (e.g., hydrogen bonds, hydrophobic contacts) that stabilize the ligand-receptor complex.

Rank the binding affinity of this compound relative to other ligands.

The results of a docking study are typically visualized as a three-dimensional model of the ligand-receptor complex, highlighting the key interactions. The predicted binding affinity is often reported as a docking score or an estimated binding free energy (e.g., in kcal/mol).

The table below presents hypothetical results from a docking study of this compound with a putative receptor.

ParameterValueInterpretation
Predicted Binding Site Hydrophobic pocket on the protein surfaceThe long alkyl chain of this compound is likely accommodated in this pocket.
Docking Score -8.5 kcal/molA favorable binding affinity is predicted.
Key Interacting Residues Leu120, Phe154, Val201These residues form hydrophobic contacts with the tetradecyl chain.
Hydrogen Bonds Glycerol hydroxyl groups with Ser122 and Asn156These polar interactions contribute to the binding specificity.

Future Directions in 1 O Tetradecyl Sn Glycerol Research

Elucidation of Novel Metabolic Pathways

While the primary metabolic fate of 1-o-Tetradecyl-sn-glycerol is its incorporation into ether phospholipids (B1166683) and platelet-activating factor (PAF), future research aims to uncover alternative and potentially undiscovered metabolic pathways. nih.gov The intermediates of the known de novo PAF pathway may possess their own signaling properties independent of PAF itself, a concept that warrants further investigation. nih.gov Modern lipidomics and metabolomics technologies are crucial tools in this endeavor, enabling the tracing of labeled this compound through cellular systems to identify novel, low-abundance metabolites.

A significant area of future exploration is the interplay between ether lipid metabolism and other major cellular metabolic networks. For instance, emerging evidence suggests a connection between alkylglycerol monooxygenase (AGMO), the enzyme that catabolizes alkylglycerols, and the regulation of prostanoid biosynthesis, which is involved in inflammation. nih.gov Understanding how the flux of this compound through its metabolic pathways influences these connected systems could reveal new regulatory roles. Furthermore, the discovery that ether lipid biosynthesis is integral to various longevity paradigms suggests that this compound may be a key player in metabolic pathways that govern aging and stress resistance. biorxiv.orgbiorxiv.orgelifesciences.org Future studies will likely focus on how the availability of this precursor lipid impacts these pro-longevity pathways.

Identification of Additional Molecular Targets and Signaling Cascades

The known biological effects of this compound and its derivatives often surpass their established roles as metabolic precursors, suggesting the existence of additional molecular targets and signaling cascades. A promising future direction is the investigation of its direct interactions with membrane proteins, particularly ion channels. nih.gov Ether lipids are known to be enriched in excitable tissues like the heart and brain and can modulate the activity of ion channels, which are critical for cellular physiology. nih.gov Identifying specific channels that are directly gated or modulated by this compound or its immediate metabolites could explain some of its diverse biological effects.

Another key area of investigation is the influence of this compound on the organization and function of lipid raft microdomains. hep.com.cnavantiresearch.com These cholesterol-rich membrane regions are hubs for cellular signaling, and by altering their composition and stability, ether lipids can indirectly modulate a vast array of signaling pathways. hep.com.cn Future research will likely employ advanced imaging and biophysical techniques to dissect how this compound incorporation into membranes affects the recruitment and activity of signaling proteins within these rafts. Moreover, the link between ether lipids and the activation of transcription factors, such as the SKN-1/Nrf pathway involved in stress response and longevity, opens up the possibility that this compound could be a key upstream regulator of these fundamental cellular defense mechanisms. nih.gov

Investigation of Interactions with Complex Biological Systems

The influence of this compound extends beyond single cells to intricate biological systems. Its role in the immune system is a significant area for future research. Alkylglycerols are known to activate macrophages and enhance immune responses, but the specific contribution of the tetradecyl species versus other alkylglycerols remains to be fully elucidated. nih.gov Future studies could explore how dietary supplementation with this compound impacts immune cell differentiation, cytokine profiles, and the response to pathogens or cancer. mdpi.com

The nervous system, with its high concentration of ether lipids, is another critical system to investigate. avantiresearch.com Decreased levels of ether lipids are associated with neurodegenerative diseases, and understanding how this compound contributes to the structural integrity of myelin and neuronal signaling is a priority. hep.com.cnavantiresearch.com Furthermore, the ability of synthetic short-chain alkylglycerol analogs to transiently open the blood-brain barrier suggests that this compound or its derivatives could be explored for their potential interactions with this highly selective barrier. mdpi.com The gut microbiome represents another complex system of interest, as gut bacteria can metabolize dietary lipids and produce metabolites that influence host health. Investigating the metabolism of this compound by gut microbiota and the subsequent impact on host physiology is a novel and exciting future research direction.

Development of Advanced Synthetic Strategies for Enhanced Biological Activity

The chemical synthesis of this compound and its analogs is fundamental to advancing research in this field. nih.gov While established protocols exist, future efforts will focus on developing more efficient, stereoselective, and scalable synthetic routes to produce these compounds with high purity. nih.govsemanticscholar.org A key objective is the creation of novel analogs with enhanced or more specific biological activities. This includes the synthesis of glycosylated ether lipids, such as Glycosylated Antitumor Ether Lipids (GAELs), which have shown promising anticancer properties and the ability to modulate ion channels. nih.govresearchgate.net

Advanced synthetic strategies will also facilitate the development of molecular probes. By incorporating fluorescent tags, photo-crosslinkers, or "clickable" chemical handles into the structure of this compound, researchers can track its movement within cells, identify its binding partners, and visualize its incorporation into specific membranes or organelles. These tools will be invaluable for elucidating novel metabolic pathways and identifying new molecular targets. Furthermore, chemoenzymatic approaches, which combine the precision of enzymes with the flexibility of chemical synthesis, offer a powerful strategy for creating complex and diverse libraries of analogs for biological screening. nih.gov

Exploration of Structure-Activity Relationships with Novel Analogs

A systematic exploration of the structure-activity relationships (SAR) of this compound analogs is crucial for optimizing their therapeutic potential. nih.gov Future research will involve the synthesis and biological evaluation of a wide range of novel analogs to understand how specific structural modifications influence their activity.

Key structural features to be investigated include:

Alkyl Chain: The length, degree of saturation, and presence of branching in the sn-1 alkyl chain will be systematically varied. Studies have already shown that chain length can influence enzyme inhibitory potential and that unsaturated chains can exhibit potent anti-tumor activity. mdpi.com

Glycerol (B35011) Backbone: Modifications at the sn-2 and sn-3 positions will be explored. This includes introducing different acyl groups, short acetyl groups as in PAF, or non-hydrolyzable ether or amide linkages to create more stable compounds. nih.gov

Head Group: For phospholipid analogs derived from this compound, the nature of the polar head group will be altered to investigate its role in targeting specific enzymes or cellular compartments.

This systematic approach, combining organic synthesis, biological testing, and computational modeling, will generate comprehensive SAR data. nih.govmdpi.com This knowledge will be instrumental in the rational design of new ether lipid-based molecules with improved potency, selectivity, and drug-like properties for potential use in treating a variety of diseases, including cancer and inflammatory disorders. eie.grmdpi.com

Q & A

Q. Basic Research Focus

  • NMR : 1^1H and 13^{13}C NMR confirm the ether linkage (δ 3.4–3.6 ppm for glycerol backbone protons) and alkyl chain integration. DEPT-135 distinguishes primary/secondary carbons in the glycerol moiety .
  • Mass Spectrometry : High-resolution MS (e.g., ESI-TOF) verifies molecular weight (C17_{17}H36_{36}O3_3; [M+H]+^+ = 301.274) and fragmentation patterns .
  • TLC/HPLC : Normal-phase TLC (silica, CHCl3_3/MeOH 9:1) or reversed-phase HPLC (C18 column) monitors purity (>95% by area normalization) .

What experimental design considerations are critical for studying this compound's role in lipid bilayer dynamics?

Q. Advanced Research Focus

  • Membrane Models : Use large unilamellar vesicles (LUVs) or Langmuir monolayers to incorporate this compound. Monitor phase behavior via differential scanning calorimetry (DSC) or fluorescence anisotropy (e.g., DPH probes) .
  • Replicates : Follow Table 5 guidelines () for ≥3 independent replicates to ensure statistical robustness.
  • Controls : Include non-ether lipids (e.g., phosphatidylcholine) to isolate chain-length and ether bond effects .

How do discrepancies in reported bioactivity data for this compound arise, and what methodological approaches resolve them?

Advanced Research Focus
Contradictions in bioactivity (e.g., enzyme inhibition vs. activation) often stem from:

  • Solvent variability : Use standardized solvents (e.g., DMSO ≤0.1% v/v) to avoid micelle formation .
  • Assay conditions : Optimize pH (7.4 for physiological mimicry) and temperature (25°C vs. 37°C) to match in vivo environments .
  • Orthogonal assays : Validate enzyme kinetics (e.g., phospholipase A2_2 activity) using fluorometric and radiometric methods to cross-check results .

What are the best practices for handling and storing this compound to ensure experimental reproducibility?

Q. Basic Research Focus

  • Storage : Aliquot in amber vials under argon at −20°C to prevent oxidation. Desiccate to avoid hygroscopic degradation .
  • Handling : Use glass syringes for lipid solutions to minimize adsorption to plastics. Pre-equilibrate to room temperature before use to prevent precipitation .

How does this compound modulate enzyme kinetics in lipid metabolic pathways, and what assay configurations optimize detection?

Q. Advanced Research Focus

  • Enzyme Systems : Study acyltransferase or lipase activity using radiolabeled substrates (e.g., 14^{14}C-palmitate). Quench reactions with chloroform/methanol (2:1) for phase separation .
  • Kinetic Parameters : Fit data to Michaelis-Menten models using nonlinear regression. Compare KmK_m and VmaxV_{max} values between ether and ester lipids to identify binding affinity changes .

What computational modeling strategies predict this compound's interactions with membrane proteins?

Q. Advanced Research Focus

  • Molecular Dynamics (MD) : Simulate lipid-protein systems (e.g., GROMACS) using CHARMM36 force fields. Analyze hydrogen bonding (VMD) between the ether oxygen and protein residues .
  • Docking Studies : Use AutoDock Vina to predict binding poses with receptors (e.g., GPCRs). Validate with mutagenesis data to confirm critical interaction sites .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.